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Introduction

Trelagliptin succinate, marketed under trade names such as Zafatek, is a long-acting,
selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2
diabetes mellitus (T2DM).[1][2] Its distinctive feature is a once-weekly oral dosing regimen,
which offers a significant advantage in patient compliance compared to the daily administration
required for other DPP-4 inhibitors.[3][4] This technical guide provides an in-depth overview of
the initial clinical studies of trelagliptin succinate, focusing on its pharmacokinetics,
pharmacodynamics, efficacy, and safety profile as established in Phase I, II, and Ill trials.

Mechanism of Action

Trelagliptin succinate exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is
responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1
(GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4,
trelagliptin increases the circulating levels of active GLP-1 and GIP.[5] This, in turn,
potentiates glucose-dependent insulin secretion from pancreatic B-cells and suppresses
glucagon release from pancreatic a-cells, leading to improved glycemic control.[3][5]

Beyond its effects on the incretin system, research suggests that trelagliptin may also improve
insulin resistance in adipocytes through the regulation of the PI3K/AKT/GLUT4 insulin signaling
pathway.[6]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1683223?utm_src=pdf-interest
https://www.benchchem.com/product/b1683223?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5835476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12215575/
https://pubmed.ncbi.nlm.nih.gov/40605903/
https://pubmed.ncbi.nlm.nih.gov/28829213/
https://www.benchchem.com/product/b1683223?utm_src=pdf-body
https://www.benchchem.com/product/b1683223?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5009134/
https://www.benchchem.com/product/b1683223?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5009134/
https://pubmed.ncbi.nlm.nih.gov/40605903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5009134/
https://www.benchchem.com/product/b1683223?utm_src=pdf-body
https://www.researchgate.net/publication/339146906_Trelagliptin_succinate_DPP-4_inhibitor_to_improve_insulin_resistance_in_adipocytes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathway of Trelagliptin Succinate
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Caption: Mechanism of action of Trelagliptin Succinate.

Clinical Pharmacology
Pharmacokinetics

Phase | studies in healthy volunteers have characterized the pharmacokinetic profile of
trelagliptin succinate. Following a single oral administration, trelagliptin is absorbed with a
median time to maximum plasma concentration (Tmax) of 1.0 to 1.5 hours.[1] The maximum
plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC)
are generally dose-proportional.[1] The elimination half-life is approximately 38.44 to 54.26
hours, which supports the once-weekly dosing schedule.[1][7]

Parameter 50 mg Single Dose 100 mg Single Dose
Cmax (ng/mL) 544.3 (122.0)
AUCw (ng-h/mL) 5572.3 (793.2)
Tmax (h) 1.0-15 1.0-15
t1/2 (h) 38.44 - 54.26 38.44 - 54.26
Cumulative Urinary Excretion
71.45% 75.96%
(168h)
Data presented as mean (S.D.)
where available.
Pharmacodynamics

Clinical studies have demonstrated that trelagliptin succinate leads to sustained inhibition of
the DPP-4 enzyme. At a dose of 100 mg, the mean rate of DPP-4 inhibition remains at
approximately 75-80% even 7 days after dosing.[1] This prolonged pharmacodynamic effect is
consistent with its long half-life and supports its efficacy with once-weekly administration.

Clinical Efficacy
Phase Il Studies
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Phase Il dose-ranging studies established the efficacy of trelagliptin in patients with T2DM.
These studies showed a dose-dependent and statistically significant reduction in HbAlc levels
compared to placebo over a 12-week period, with doses ranging from 12.5 mg to 200 mg.[1]

Mean Change from

Treatment Group Mean Baseline HbAlc (%) Baseline in HbA1c (%)
Placebo 7.91
Trelagliptin 25 mg 8.05
Trelagliptin 50 mg 7.91
Trelagliptin 100 mg 8.04
Trelagliptin 200 mg 7.95

Specific change from baseline
values for each dose group
were not consistently reported

acCross sources.

Phase lll Studies

Phase Il trials have confirmed the efficacy of trelagliptin 100 mg once weekly. In a 24-week,
randomized, double-blind, active-controlled study, trelagliptin was shown to be non-inferior to
the once-daily DPP-4 inhibitor alogliptin in reducing HbAlc levels.[1] Another Phase Ill study in
Indian patients with T2DM also demonstrated the non-inferiority of trelagliptin 100 mg once
weekly compared to vildagliptin 50 mg twice daily over 16 weeks.[3] In this study, the mean
change in HbAlc from baseline was -0.89% for trelagliptin and -1.00% for vildagliptin.[3] The
proportion of patients achieving an HbAlc target of <7.0% was similar between the two groups
(48.57% for trelagliptin and 47.57% for vildagliptin).[3]

Long-term, open-label extension studies of up to 52 weeks have shown that the efficacy of
trelagliptin is maintained, both as monotherapy and in combination with other oral antidiabetic
drugs.[5]

Safety and Tolerability
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Across clinical trials, trelagliptin succinate has been generally well-tolerated.[4] The incidence
of adverse events has been comparable to that of other DPP-4 inhibitors.[1]

Vildagliptin 50 mg twice

Adverse Event Profile Trelagliptin 100 mg .

daily
Any Adverse Event 6.67% (8/120 patients) 9.17% (11/120 patients)
Serious Adverse Events None reported Not specified
Hypoglycemia None reported 1 case reported

Data from a 16-week, Phase llI
non-inferiority trial in Indian
patients.[3]

Commonly reported adverse events are generally mild to moderate in severity and include
nasopharyngitis, headache, and gastrointestinal symptoms.[8] Cases of hypoglycemia have
been rare, particularly when used as monotherapy.[1] No new or unexpected safety signals
have been identified in long-term studies.[4][5]

Experimental Protocols

While specific protocols vary between studies, a representative Phase Ill clinical trial
(NCT03940183) provides a framework for the evaluation of trelagliptin.[9]

Representative Phase Il Trial Workflow
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Caption: A typical workflow for a Phase IlI clinical trial of Trelagliptin.

+ Study Design: Randomized, double-blind, placebo- or active-controlled, parallel-group,
multicenter study.[9]
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» Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control on
diet and exercise alone or with a stable dose of metformin.

« Inclusion Criteria (General):
o Diagnosis of T2DM.
o HbAlc within a specified range (e.g., 7.0% to 10.0%).
o Stable body weight.

o Exclusion Criteria (General):

o

Type 1 diabetes mellitus.

[¢]

History of pancreatitis.

[e]

Severe renal or hepatic impairment (dose adjustments may be studied in separate trials).

[e]

Use of other glucose-lowering agents that are not part of the study design.
« Intervention: Trelagliptin succinate (e.g., 100 mg) administered orally once weekly.

o Comparator: Placebo or an active comparator (e.g., another DPP-4 inhibitor) administered
according to its approved dosing regimen.

e Primary Endpoint: Change in HbAlc from baseline to the end of the treatment period (e.qg.,
24 weeks).

e Secondary Endpoints:

o

Change in fasting plasma glucose.

[e]

Proportion of patients achieving a target HbAlc level (e.g., <7.0%).

o

Changes in postprandial glucose.

[¢]

Assessment of adverse events and other safety parameters.
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Conclusion

The initial clinical studies of trelagliptin succinate have established it as an effective and well-
tolerated treatment for type 2 diabetes mellitus. Its unique once-weekly dosing regimen,
supported by a long pharmacokinetic half-life and sustained pharmacodynamic effect, offers a
convenient therapeutic option that may improve patient adherence. The efficacy of trelagliptin
in improving glycemic control is non-inferior to other established daily DPP-4 inhibitors, and its
safety profile is comparable. Further research and real-world evidence will continue to delineate
its role in the long-term management of T2DM.
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 To cite this document: BenchChem. [Initial Clinical Studies of Trelagliptin Succinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683223#initial-clinical-studies-of-trelagliptin-
succinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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